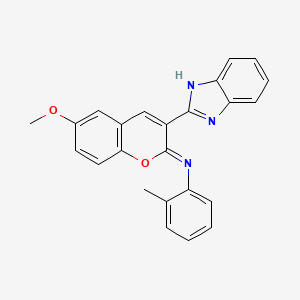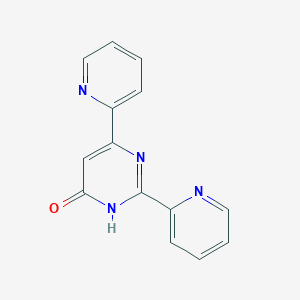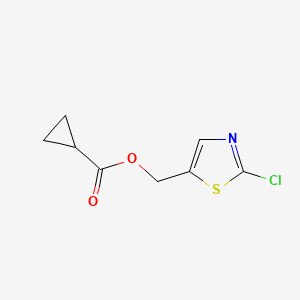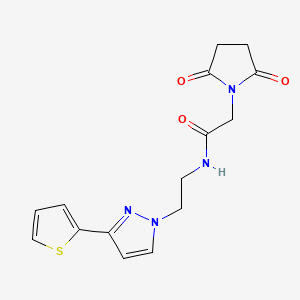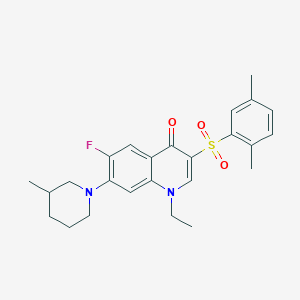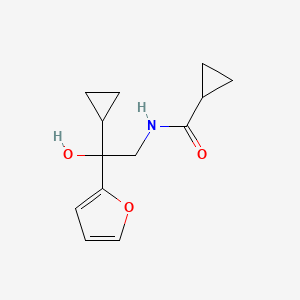
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)cyclopropanecarboxamide, also known as CPPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPPC is a cyclic amide that contains a cyclopropane ring, a furan ring, and a hydroxyethyl group. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Transformations under Cyclization Conditions Research by Mochalov et al. (2016) highlights transformations of compounds analogous to "N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)cyclopropanecarboxamide" under Camps cyclization conditions, producing quinolinones with high yields. This indicates the potential of such compounds in synthetic organic chemistry for constructing complex heterocyclic structures, which are foundational in pharmaceutical chemistry and material science (Mochalov et al., 2016).
Potential Antidepressant Applications Bonnaud et al. (1987) synthesized derivatives of cyclopropanecarboxylic acid with potential as antidepressants, indicating the relevance of cyclopropane moieties in medicinal chemistry. The study's findings suggest that structurally similar compounds could be investigated for their therapeutic potential, particularly in the realm of neuropsychiatric disorders (Bonnaud et al., 1987).
Biobased Polyesters Synthesis The enzymatic polymerization of biobased furan derivatives by Jiang et al. (2014) presents an application in sustainable material science. This research underscores the utility of furan-based compounds in creating biodegradable and biocompatible materials, potentially extending to the compound for applications in eco-friendly polymer synthesis (Jiang et al., 2014).
Anticancer Activity A study by Swamy et al. (2016) on novel cyclopropane carbohydrazide derivatives for their anticancer activity underscores the potential biomedical applications of cyclopropane and furan-containing compounds. Such studies pave the way for further exploration of "this compound" in oncological research, focusing on its potential efficacy against cancer cell lines (Swamy et al., 2016).
Molecular Docking and Biological Activity Research by Cakmak et al. (2022) on a furan-2-carboxamide-bearing thiazole compound provides insights into molecular docking and biological activities of similar structures. This indicates the potential of "this compound" for antimicrobial applications, further underlined by the compound's structural complexity and potential interaction with biological targets (Cakmak et al., 2022).
Propiedades
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12(9-3-4-9)14-8-13(16,10-5-6-10)11-2-1-7-17-11/h1-2,7,9-10,16H,3-6,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCAVAZSRGOGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2CC2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2967555.png)

![Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2967558.png)
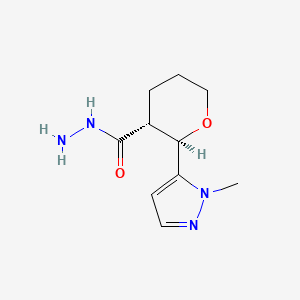
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)
